Ethyl 2-(5-methylthiophen-3-yl)acetate
Description
Ethyl 2-(5-methylthiophen-3-yl)acetate is a thiophene-based ester compound characterized by a methyl-substituted thiophene ring linked to an ethyl acetate moiety. This compound is primarily utilized in research and industrial applications, particularly in organic synthesis and pharmaceutical intermediates. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica .
Properties
IUPAC Name |
ethyl 2-(5-methylthiophen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-11-9(10)5-8-4-7(2)12-6-8/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBHLUBJEBFTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261844-84-1 | |
| Record name | ethyl 2-(5-methylthiophen-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methylthiophen-3-yl)acetate typically involves the esterification of 5-methylthiophene-3-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylthiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl 2-(5-methylthiophen-3-yl)ethanol.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Ethyl 2-(5-methylthiophen-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methylthiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Derivatives
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a)
- Structure: Features a thiophene ring with amino, cyano, and methyl substituents.
- Synthesis: Prepared via condensation of ethyl acetoacetate with malononitrile and sulfur under reflux, followed by neutralization and crystallization .
- Key Differences: The amino and cyano groups enhance polarity compared to the simpler methyl substitution in the target compound.
Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate
- Structure : Contains a thiophene ring conjugated with an ethenylcarbamoyl group and hydroxyl functionality.
- Properties : Intramolecular hydrogen bonds (N–H⋯O and O–H⋯O) stabilize its conformation, a feature absent in the target compound. This structural rigidity may affect its role as an intermediate in synthesizing bioactive 4-hydroxy-2-pyridones .
Benzo[b]thiophene Derivatives
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate
- Structure : Incorporates a fused benzo[b]thiophene ring with a bromine substituent.
- Properties :
- Applications : Bromine enhances steric bulk and electronic effects, making it suitable for cross-coupling reactions in medicinal chemistry.
Heterocyclic Esters with Imidazole or Pyrimidine Cores
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate
- Structure : Imidazole core with phenyl and acetate substituents.
- Comparison : The imidazole ring introduces basicity (pKa ~7), unlike the neutral thiophene, altering solubility and bioavailability.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Pyrimidine ring with thietanyloxy and thioacetate groups.
- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidin-2-ylthio)acetate and 2-chloromethylthiirane .
- Key Differences : The pyrimidine core provides hydrogen-bonding sites (N atoms), enhancing interactions with biological targets like enzymes or nucleic acids.
Data Table: Structural and Physicochemical Comparison
*Estimated using analogous thiophene derivatives.
Biological Activity
Ethyl 2-(5-methylthiophen-3-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a methyl group and an ester functional group. The chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₄O₂S
- Molecular Weight : 214.30 g/mol
The compound undergoes various chemical reactions, including oxidation of the thiophene ring, which can lead to the formation of sulfoxides or other derivatives.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group may undergo hydrolysis, releasing the active acid form that interacts with various enzymes and receptors.
Key Mechanisms:
- Protein Interaction : The compound's thiophene structure allows for interactions with protein targets through π-π stacking.
- Enzyme Modulation : Hydrolysis of the ester bond can yield biologically active acids that may modulate enzyme activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which are common among thiophene derivatives.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, potentially making this compound a candidate for further investigation in inflammatory diseases.
- Antitumor Potential : Compounds with similar structures have been studied for their antitumor activities, indicating a possible avenue for research into the anticancer efficacy of this compound.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(thiophen-3-yl)acetate | Thiophene without methyl substitution | Moderate antimicrobial activity |
| Ethyl 2-(2-methylthiophen-3-yl)acetate | Methyl at position 2 on thiophene | Anti-inflammatory properties |
| Ethyl 2-(4-methylthiophen-3-yl)acetate | Methyl at position 4 on thiophene | Potential antitumor activity |
| This compound | Methyl at position 5 on thiophene | Investigated for antimicrobial and anti-inflammatory effects |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Antimicrobial Studies : A study investigating various thiophene derivatives revealed that certain substitutions enhance antimicrobial efficacy against specific pathogens.
- In Vivo Studies : Research on related compounds showed promising results in animal models for inflammatory conditions, suggesting a potential therapeutic role for this compound.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between similar thiophene derivatives and target proteins involved in inflammation and cancer pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
